molecular formula C19H23O5P B11088038 Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate

Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate

Cat. No.: B11088038
M. Wt: 362.4 g/mol
InChI Key: BDNUFCZNBOTXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate is a complex organic compound with a unique structure that includes a phosphinate group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1-yl)phenylphosphinate typically involves multiple steps, starting with the preparation of the phenylphosphinate core. Common synthetic routes include the use of phosphinic acid derivatives and phenyl halides under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1-yl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1-yl)phenylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1-yl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The hydroxy and phosphinate groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to fully understand its mechanism of action and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1-yl)phenylphosphinate is unique due to its specific substitution pattern and the presence of both hydroxy and phosphinate groups

Properties

Molecular Formula

C19H23O5P

Molecular Weight

362.4 g/mol

IUPAC Name

5-tert-butyl-3-hydroxy-2-[phenyl(propan-2-yloxy)phosphoryl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H23O5P/c1-12(2)24-25(23,13-9-7-6-8-10-13)18-15(20)11-14(19(3,4)5)16(21)17(18)22/h6-12,22H,1-5H3

InChI Key

BDNUFCZNBOTXEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC=C1)C2=C(C(=O)C(=CC2=O)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.